molecular formula C12H16N2O4S B3930335 N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea

N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea

Cat. No. B3930335
M. Wt: 284.33 g/mol
InChI Key: UYPCEAYUYITHNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea, commonly known as HET0016, is a small molecule inhibitor of the enzyme 20-HETE synthase. 20-HETE (20-hydroxyeicosatetraenoic acid) is a potent vasoconstrictor and plays a role in regulating blood pressure, renal function, and angiogenesis. HET0016 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke.

Mechanism of Action

HET0016 inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor that plays a role in regulating blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthesis, HET0016 can reduce vasoconstriction and improve blood flow, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects. In cancer cells, HET0016 can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of hypertension, HET0016 can lower blood pressure, reduce vascular resistance, and improve endothelial function. In animal models of ischemic stroke, HET0016 can reduce brain damage, improve neurological outcomes, and reduce inflammation.

Advantages and Limitations for Lab Experiments

HET0016 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to using HET0016 in lab experiments. It can be difficult to determine the optimal dosage and exposure time for HET0016, and its effects can vary depending on the disease model and experimental conditions.

Future Directions

There are several future directions for research on HET0016. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke. Another area of research is to develop more potent and selective inhibitors of 20-HETE synthase that can be used in clinical settings. Additionally, more research is needed to understand the optimal dosage and exposure time for HET0016, and to determine its potential side effects.

Scientific Research Applications

HET0016 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, HET0016 has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and lung cancer cells. In hypertension research, HET0016 has been shown to lower blood pressure in animal models of hypertension. In ischemic stroke research, HET0016 has been shown to reduce brain damage and improve neurological outcomes in animal models of ischemic stroke.

properties

IUPAC Name

1-(3-hydroxyphenyl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(5-6-19(17,18)8-12)14-11(16)13-9-3-2-4-10(15)7-9/h2-4,7,15H,5-6,8H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPCEAYUYITHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea
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N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea
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N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea
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N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea
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N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea
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N-(3-hydroxyphenyl)-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.